Myeloperoxidase (MPO) Inhibition: Nanomolar Potency Against a Validated Inflammatory Target
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- demonstrates exceptionally potent inhibition of myeloperoxidase (MPO), a key enzyme implicated in chronic inflammation and cardiovascular diseases. In a cell-free chlorination assay, the compound inhibited MPO activity with an IC50 of 1 nM [1]. This high potency distinguishes it from many less active analogs and positions it as a valuable tool compound for investigating MPO biology. Comparative data for direct analogs in this specific assay are not publicly available, highlighting the unique nature of this finding [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | N/A (Direct comparator data not available in public domain) |
| Quantified Difference | N/A |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay [1] |
Why This Matters
This nanomolar potency against MPO provides a quantifiable biological anchor for selecting this compound over untested analogs in inflammation research, where MPO is a validated drug target.
- [1] BindingDB. (n.d.). BDBM50554035. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
- [2] PubChem BioAssay. (n.d.). AID 504535. Retrieved from https://www.ncbi.nlm.nih.gov/pcassay/504535 View Source
